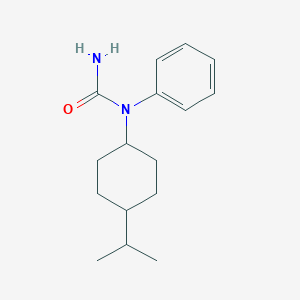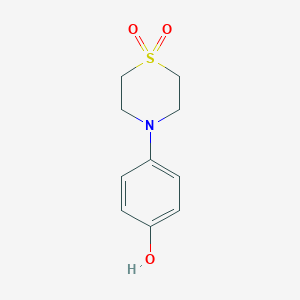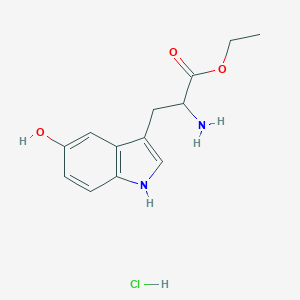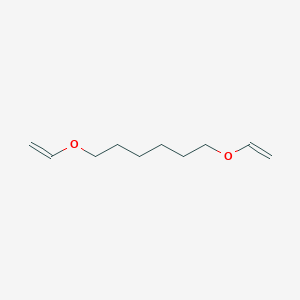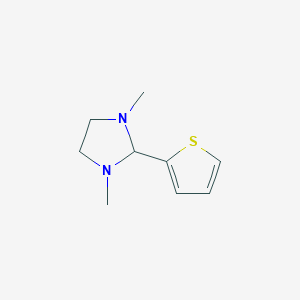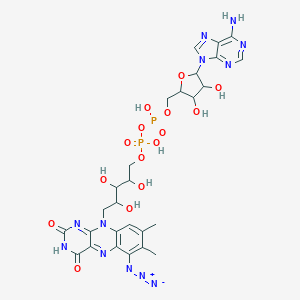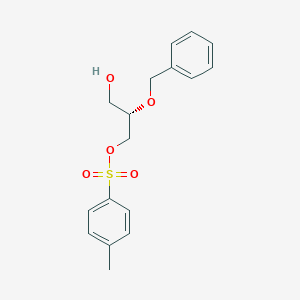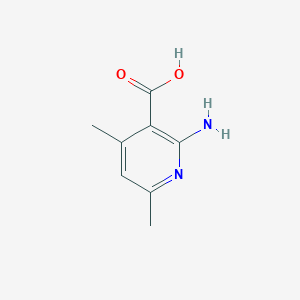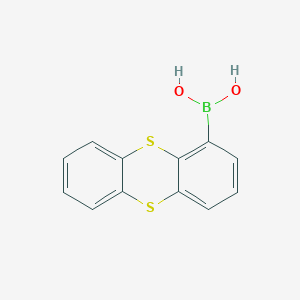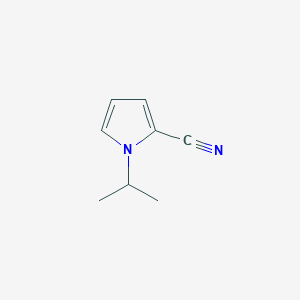
1-Isopropyl-1H-pyrrole-2-carbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrole carbonitriles, such as 1-vinylpyrrole-2-carbonitriles, involves methods starting from readily available precursors like 1-vinylpyrrole-2-carbaldehyde oximes. These precursors undergo reactions with acetylene under basic conditions or acetic anhydride to yield the desired carbonitriles with high efficiency (Trofimov et al., 2009). Another noteworthy approach includes the metal(II)-promoted hydrolysis of pyridine carbonitriles leading to carboxylic acids, showcasing the versatility of carbonitrile transformations (Segl′a et al., 1998).
Molecular Structure Analysis
The structure of pyrrole carbonitriles, including isopropyl variants, features a five-membered pyrrole ring substituted with nitrile groups, offering unique electronic and steric properties. These features influence their reactivity and interaction with other molecules, as seen in the case of 3-nitro-1-(triisopropylsilyl)-1H-pyrrole, where nitration and structural determination have been explored (Kennedy et al., 2006).
Chemical Reactions and Properties
Pyrrole carbonitriles undergo a variety of chemical reactions, such as cascade reactions leading to substituted 1H-pyrrole-3-carbonitriles through palladium(II)-catalyzed coupling and intramolecular C–N bond formation, demonstrating their synthetic utility in constructing complex molecules (Wang et al., 2020).
Aplicaciones Científicas De Investigación
Pharmaceutical and Nutraceutical Applications :
- 1-Vinylpyrrole-2-carbonitriles have been identified as a new series of bifunctional pyrroles with potential applications in pharmaceuticals and nutraceuticals (Trofimov et al., 2009).
- Another study found that the recyclization of monocyclic 1H-pyrrole-2,3-diones offers a new route for synthesizing compounds with potential pharmaceutical and nutraceutical applications (Dmitriev et al., 2011).
- New methods for synthesizing pyrrole derivatives, such as the ligand-free palladium(II)-catalyzed C(sp)-C(sp2) coupling, have been developed with potential pharmaceutical applications (Wang et al., 2020).
Insecticidal Properties :
- Certain pyrrole derivatives have shown promising insecticidal properties against the cotton leafworm, with some compounds demonstrating high bioefficacy (Abdelhamid et al., 2022).
Agrochemicals and Dyestuffs :
- Microwave irradiation has been used to synthesize pyrrole-3-carbonitrile derivatives, which have potential applications in agrochemicals and dyestuffs (Ahmadi & Maddahi, 2013).
Materials Science :
- Electrochemical studies have shown that single-walled carbon nanotubes (SWCNT) electrodes can increase the catalytic efficiency of isopropyl alcohol oxidation, demonstrating potential material applications (Kulakovskaya et al., 2017).
Corrosion Inhibition :
- Pyrrole derivatives such as 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have been found to effectively inhibit mild steel corrosion in acidic conditions (Verma et al., 2015).
Propiedades
IUPAC Name |
1-propan-2-ylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUDXOAAJPLEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-pyrrole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B34468.png)

